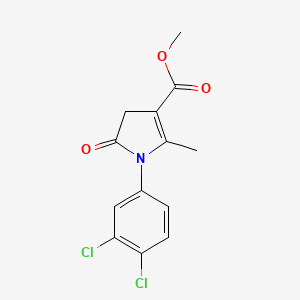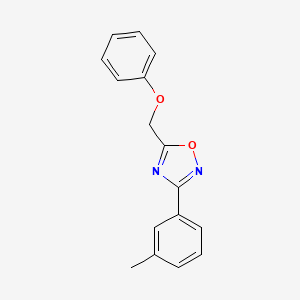![molecular formula C15H20N2O2 B5650140 1'-(1-pyrrolidinylmethyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]](/img/structure/B5650140.png)
1'-(1-pyrrolidinylmethyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "1'-(1-pyrrolidinylmethyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]" often involves multicomponent reactions that allow for the efficient construction of complex molecules. For instance, the regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones showcases the potential for creating compounds with anti-tumor properties through 1,3-dipolar cycloaddition reactions (Girgis, 2009). Similarly, one-pot synthesis approaches have been developed for the creation of novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives, indicating the versatility of synthesis methods for these complex structures (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed through X-ray crystallography, NMR, and mass spectrometry. The title compound's structure, featuring two spiro links connecting the pyrrolidine ring to oxindole and cyclohexanone rings, demonstrates the complexity of these molecules. For example, the crystal structure analysis of a related compound, 5′-Benzylidene-1′′-methyl-4′′-phenyltrispiro[1,3-dioxolane-2,1′-cyclohexane-3′,3′′-pyrrolidine-2′′,3′′′-indole]-4′,2′′′-dione, provides insights into the spatial arrangement and potential intermolecular interactions (Chandralekha et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of compounds within this class is highlighted by their participation in various chemical reactions. For instance, recyclization reactions involving nitrogen binucleophiles demonstrate the adaptability of the spiro[indoline-3,4'-pyran] framework in generating functional derivatives (Andina & Andin, 2016). Such reactions underscore the diverse chemical properties these molecules exhibit.
Propriétés
IUPAC Name |
1'-(pyrrolidin-1-ylmethyl)spiro[1,3-dioxolane-2,3'-2H-indole] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-6-14-13(5-1)15(18-9-10-19-15)11-17(14)12-16-7-3-4-8-16/h1-2,5-6H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSGFLRKKGCCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2CC3(C4=CC=CC=C42)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(Pyrrolidin-1-yl)methyl]-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5650062.png)

![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-fluorophenyl)-4-isopropyl-1-pyrrolidinecarboxamide](/img/structure/B5650078.png)
![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5650081.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5650084.png)

![N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5650092.png)

![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]cyclobutanecarboxamide hydrochloride](/img/structure/B5650104.png)
![2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5650118.png)

![7-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5650132.png)
![[1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5650152.png)
![methyl 5-[(2-chloro-4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5650157.png)